(3R,4S,5S,7R,9S,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-9-fluoro-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione
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Overview
Description
Flurithromycin is a second-generation macrolide antibiotic, which is a fluorinated derivative of erythromycin A. It is known for its broad-spectrum antibacterial activity, similar to erythromycin, but with improved acid stability. This means that flurithromycin can survive the acidic environment of the stomach better than erythromycin, leading to higher serum levels and more effective elimination of susceptible bacteria .
Preparation Methods
Flurithromycin is synthesized through a mutational biosynthesis approach from Streptomyces erythraeus. The process involves the fluorination of erythromycin A to produce flurithromycin. One method involves reacting 8,9-anhydroerythromycin 6,9-hemiacetals or an N-oxide thereof with a carboxylic acid and an N-F fluorinating agent
Chemical Reactions Analysis
Flurithromycin undergoes various chemical reactions, including:
Oxidation: Flurithromycin can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in flurithromycin, potentially altering its activity.
Substitution: Substitution reactions, particularly involving the fluorine atom, can lead to the formation of different derivatives with varying antibacterial properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Flurithromycin has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the effects of fluorination on macrolide antibiotics.
Biology: Flurithromycin is used to study bacterial resistance mechanisms and the impact of macrolides on bacterial protein synthesis.
Medicine: It is investigated for its efficacy against various bacterial infections, including those caused by Streptococcus pneumoniae, Haemophilus influenzae, and Staphylococcus aureus
Mechanism of Action
Flurithromycin exerts its antibacterial effects by targeting the bacterial ribosome, specifically binding to the 50S subunit. This binding blocks the translocation step of protein synthesis, effectively inhibiting bacterial growth and replication . The higher acid stability of flurithromycin allows it to maintain its activity in the acidic environment of the stomach, leading to higher serum levels and more effective bacterial elimination .
Comparison with Similar Compounds
Flurithromycin is compared with other macrolide antibiotics such as erythromycin, azithromycin, and clarithromycin. While all these compounds share a similar mechanism of action, flurithromycin’s fluorination provides it with unique properties:
Properties
Molecular Formula |
C37H66FNO13 |
---|---|
Molecular Weight |
751.9 g/mol |
IUPAC Name |
(3R,4S,5S,7R,9S,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-9-fluoro-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione |
InChI |
InChI=1S/C37H66FNO13/c1-14-24-37(10,46)29(42)21(5)28(41)34(7,38)17-35(8,45)31(52-33-26(40)23(39(11)12)15-18(2)48-33)19(3)27(20(4)32(44)50-24)51-25-16-36(9,47-13)30(43)22(6)49-25/h18-27,29-31,33,40,42-43,45-46H,14-17H2,1-13H3/t18-,19+,20-,21+,22+,23+,24-,25+,26-,27+,29-,30+,31?,33+,34+,35-,36-,37-/m1/s1 |
InChI Key |
XOEUHCONYHZURQ-TUJRCDLOSA-N |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@](C[C@@](C([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)(C)F)C)O)(C)O |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)(C)F)C)O)(C)O |
Origin of Product |
United States |
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